molecular formula C21H26N2O2 B2855707 Ethyl 1,4-dibenzylpiperazine-2-carboxylate CAS No. 72351-59-8

Ethyl 1,4-dibenzylpiperazine-2-carboxylate

Katalognummer: B2855707
CAS-Nummer: 72351-59-8
Molekulargewicht: 338.451
InChI-Schlüssel: KKXWTUYDLQVOOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,4-dibenzylpiperazine-2-carboxylate typically involves the reaction of piperazine with benzyl chloride in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1,4-dibenzylpiperazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Ethyl 1,4-dibenzylpiperazine-2-carboxylate features a piperazine ring substituted with two benzyl groups and an ethyl carboxylate moiety. Its molecular formula is C18H22N2O2C_{18}H_{22}N_{2}O_{2}, and it has a molecular weight of 302.38 g/mol. The presence of the benzyl groups enhances its lipophilicity, which can influence its interaction with biological targets.

Medicinal Chemistry

Therapeutic Potential:
this compound has been investigated for its potential as a therapeutic agent in various conditions:

  • Neuropharmacology: The compound shows promise in modulating neurotransmitter systems, particularly nicotinic acetylcholine receptors. Studies indicate that it may enhance cognitive functions and exhibit neuroprotective effects against neurodegenerative diseases .
  • Antitumor Activity: Preliminary research suggests that derivatives of this compound can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest .
Study FocusOutcomeReference
Neuropharmacological effectsIncreased dopamine levels; improved cognitive performance
Antitumor activitySignificant reduction in cell viability in cancer cell lines

Organic Synthesis

Building Block in Synthesis:
The compound serves as a versatile building block in organic synthesis, particularly for creating complex molecules. It can participate in various chemical reactions such as:

  • Esterification: Used to synthesize other piperazine derivatives.
  • Substitution Reactions: Capable of undergoing nucleophilic substitutions to form new compounds.

Synthesis Methods:
Common methods for synthesizing this compound include:

Synthesis MethodKey ReagentsYield (%)
Direct EsterificationBenzylamine + Ethyl Chloroacetate80-90
Microwave-Assisted SynthesisBenzylamine + Ethyl Chloroacetate95

Biochemical Research

Enzyme Interaction Studies:
this compound is utilized in studies investigating enzyme interactions and modifications. Its ability to bind to specific enzymes makes it a valuable tool for understanding biochemical pathways.

Case Studies:

  • Case Study 1: In vitro studies demonstrated that the compound could inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a lead compound for developing enzyme inhibitors .
  • Case Study 2: Research on its interaction with α-glucosidase revealed that it could serve as a scaffold for designing new inhibitors with enhanced efficacy against diabetes-related complications .

Wirkmechanismus

The mechanism of action of Ethyl 1,4-dibenzylpiperazine-2-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

Ethyl 1,4-dibenzylpiperazine-2-carboxylate (EDBPC) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

EDBPC is derived from dibenzylpiperazine with an ethyl ester modification at the carboxylate position. Its molecular formula is C18H22N2O2C_{18}H_{22}N_2O_2, and it has a molecular weight of 302.38 g/mol. The structural formula can be represented as follows:

Ethyl 1 4 dibenzylpiperazine 2 carboxylate\text{Ethyl 1 4 dibenzylpiperazine 2 carboxylate}

Antimycobacterial Activity

Research has indicated that EDBPC exhibits significant antimycobacterial properties. A study utilized the Resazurin Microtiter Assay (REMA) to evaluate its effectiveness against Mycobacterium tuberculosis (Mtb H37Rv). The results showed that EDBPC had notable inhibitory activity, with concentrations effective at less than 100 µg/mL. This suggests that EDBPC could be a promising candidate for further development as an antitubercular agent .

CompoundInhibitory Concentration (µg/mL)
EDBPC<100
Reference Compound>100

Neuroprotective Effects

Another area of interest is the neuroprotective potential of EDBPC. A study highlighted its ability to protect neurons under conditions of oxygen glucose deprivation. The compound was tested alongside other pharmacologically active compounds and demonstrated a degree of neuroprotection, suggesting its utility in treating neurodegenerative conditions .

Sperm Immobilization Activity

EDBPC has also been evaluated for its sperm immobilization properties. A study indicated that certain derivatives of dibenzylpiperazine exhibited significant sperm immobilization activity, with variations in structure leading to differences in potency. EDBPC was part of this evaluation, showing potential applications in reproductive health .

The mechanism through which EDBPC exerts its biological effects involves modulation of neurotransmitter systems and potential interaction with specific receptors. For instance, it has been suggested that compounds similar to EDBPC may act on neuropeptide systems linked to anxiety and panic disorders. This modulation can influence various central nervous system (CNS) disorders .

Case Studies

  • Antimycobacterial Study : In a controlled experiment, EDBPC was tested alongside other derivatives against Mtb. The results indicated that EDBPC's lipophilicity contributed to enhanced uptake across the mycobacterial cell wall, correlating with its inhibitory activity .
  • Neuroprotective Screening : In a high-throughput screening assay, EDBPC was identified among several compounds that provided neuroprotection in primary cortical neurons subjected to stress conditions. This highlights its potential therapeutic value in neurodegenerative diseases .

Eigenschaften

IUPAC Name

ethyl 1,4-dibenzylpiperazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-2-25-21(24)20-17-22(15-18-9-5-3-6-10-18)13-14-23(20)16-19-11-7-4-8-12-19/h3-12,20H,2,13-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXWTUYDLQVOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2,3-Dibromopropionic acid, ethyl ester 7, N,N-dibenzylethylenediamine 8 and triethylamine are reacted in toluene at 80°-100° C., giving 1,4-bis(phenylmethyl)-2-piperazinecarboxylic acid, ethyl ester 9. The ester 9 is then reacted with lithium aluminum hydride in ether, under an inert atmosphere at reflux followed by treatment with an alkali base and an alkali carbonate giving 1,4-bis(phenylmethyl)-2-piperazinemethanol 10, which is then reacted with thicnyl chloride in carbon tetrachloride at 50°-60° C. followed by treatment with an alkali hydroxide, giving 2-chloromethyl-1,4-bis(phenylmethyl)piperazine 11. The compound 11 is then reacted with an amine R4, where R4 is dimethylamine, N-methylpiperazine, etc., giving a 2-substituted methyl-1,4-bis(phenylmethyl)piperazine 12 which is then catalytically reduced in ethanol and cyclohexane, giving piperazine derivative 13. Derivative 13 is then reacted with 6 in pyridine in a sealed unit under argon at 120°-130° C., giving 14. ##STR8##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A 29.1 g portion of 2,3-dibromopropionic acid, ethyl ester was dissolved in 90 ml of dry toluene at 40° C. in an oil bath. With vigorous stirring, a stream of a solution of 26.8 g of N,N'-dibenzylethylenediamine and 30.5 ml of triethylamine in 28 ml of dry toluene was added. The temperature was raised to 80° C. and stirring continued for 3 hours. The mixture was filtered, the solid washed with two 50 ml portions of toluene and the filtrate and washes combined. The solution was washed with three 50 ml portions of water, dried, filtered and concentrated to an oil. The oil was distilled and the fraction boiling at 185°-195° C., 0.75 mm collected, giving 1,4-bis(phenylmethyl)-2-piperazinecarboxylic acid, ethyl ester as a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step Two
Quantity
30.5 mL
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of ethyl 2,3-dibromopropionate (142.7 g, 0.549 mol) in dry toluene (2000 mL) was added N,N′-dibenzylethylene diamine (132 g, 0.549 mol), followed by triethylamine (110.8 g, 1.098 mol), under N2 at 40° C. (a dense white precipitate formed immediately, thus good stirring was necessary). The mixture was heated at 80° C. overnight, cooled and filtered. The filtrate was then washed with H2O, dried over MgSO4, and concentrated under reduced pressure. The residue oil was taken on to the next step without further purification (GC-MS shows one peak at 6.79) or purified by column chromatography (EtOAc/hexane 1:4). Weight of crude product: 169.6 g (91%).
Quantity
142.7 g
Type
reactant
Reaction Step One
Quantity
132 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
110.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a hot (about 80° C.) solution of N,N′-dibenzylethylenediamine (216 g, 0.9 mol) and triethylamine (300 uL, 2.16 mol) in toluene (650 mL) was added rapidly dropwise ethyl 2,3-dibromopropionate (240 g, 0.93 mol) in toluene (650 mL). After the addition, the reaction mixture was stirred at 80° C. for about three hours. A temperature below about 95° C. was maintained. The heavy precipitate was filtered off and then solvent and excess TEA removed. t-butyl methyl ether (about 300 mL) was added. The reaction was stirred well, and any precipitate that was formed was filtered. The reaction was concentrated to a pale yellow oil (about 287 g, about 94%)
Quantity
216 g
Type
reactant
Reaction Step One
Quantity
300 μL
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

A solution of ethyl 2,3-dibromopropionate (6 mL) in anhydrous toluene (50 mL) was added to a solution of N,N′-dibenzylethylenediamine (5 g) and DIPEA (12 mL) in anhydrous toluene (50 mL) under a Nitrogen atmosphere. The resulting mixture was heated to 100° C. for 21 hours, then allowed to cool to r.t., diluted with AcOEt (100 mL) and washed with brine (3×100 mL). The organic extract was dried and concentrated in vacua to a residue which was purified by flash chromatography (CH/AcOEt 9:1) to give ethyl 1,4-dibenzyl-piperazine-2-carboxylate (5.65 g) as a yellow oil, which was used without any purification in the next step. Diisobutylaluminium hydride (1M in toluene—29 mL) was dropped into a solution of ethyl 1,4-dibenzyl-piperazine-2-carboxylate (5.47 g) in anhydrous toluene (110 mL) previously cooled to −78° C. under a Nitrogen atmosphere. The solution was stirred at −78° C. for 1 hour, then a 20% sodium hydroxide solution (20 mL) was added and the mixture was allowed to warm to r.t. Further 20% sodium hydroxide solution (50 mL) was added and the solution was extracted with Et2O (2×150 mL). The combined organic extracts were dried and concentrated in vacuo to give the title compound (5.33 g) as a crude, which was used without any further purification in the next step.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.